
2-(2-Methylpyridin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpyridin-4-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO. It is a derivative of pyridine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a methyl group at the second position of the pyridine ring and a hydroxyl group attached to a propan-2-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-4-yl)propan-2-ol can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with a suitable alkylating agent, followed by reduction to introduce the hydroxyl group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This process is often carried out under high pressure and temperature, using a metal catalyst such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpyridin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Methylpyridin-4-yl)propan-2-one.
Reduction: Formation of 2-(2-Methylpyridin-4-yl)propane.
Substitution: Formation of 2-(2-Methylpyridin-4-yl)propan-2-amine or 2-(2-Methylpyridin-4-yl)propan-2-chloride.
Scientific Research Applications
2-(2-Methylpyridin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpyridin-4-yl)propan-1-ol
- 2-(2-Methylpyridin-4-yl)propan-2-one
- 2-(2-Methylpyridin-4-yl)propane
Uniqueness
2-(2-Methylpyridin-4-yl)propan-2-ol is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(2-methylpyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(4-5-10-7)9(2,3)11/h4-6,11H,1-3H3 |
InChI Key |
WXUGPLNDDLQYOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)
![2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
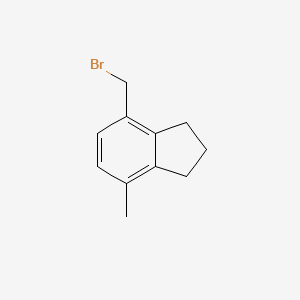
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B13491178.png)
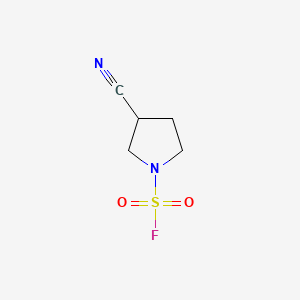
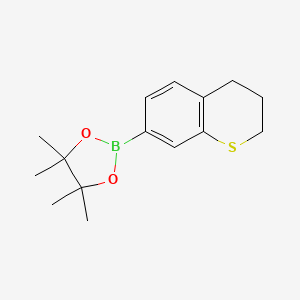
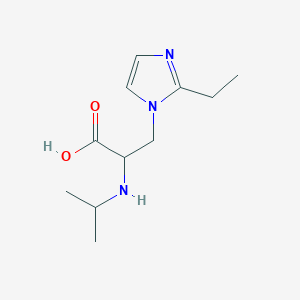
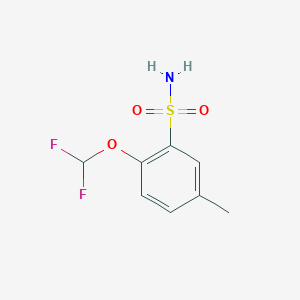
![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)

![2-Azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13491246.png)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13491254.png)

